molecular formula C19H24ClN5 B6102171 N'-[2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylpropane-1,3-diamine

N'-[2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylpropane-1,3-diamine

Cat. No.: B6102171
M. Wt: 357.9 g/mol
InChI Key: WTANOZFDYMJFAE-UHFFFAOYSA-N
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Description

N'-[2-(4-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylpropane-1,3-diamine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 4-chlorophenyl substituent at the 2-position and a propane-1,3-diamine chain at the 7-position. This compound belongs to a class of nitrogen-containing heterocycles known for their diverse pharmacological and biochemical applications. Its structure combines a rigid pyrazolo-pyrimidine core with flexible amine side chains, which may influence binding affinity and solubility.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N',N'-dimethylpropane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN5/c1-13-12-17(21-10-5-11-24(3)4)25-19(22-13)14(2)18(23-25)15-6-8-16(20)9-7-15/h6-9,12,21H,5,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTANOZFDYMJFAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NCCCN(C)C)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N’-[2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylpropane-1,3-diamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-chlorobenzaldehyde with 3,5-dimethylpyrazole to form an intermediate, which is then cyclized with appropriate reagents to yield the pyrazolopyrimidine core.

Chemical Reactions Analysis

N’-[2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylpropane-1,3-diamine undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties, making it a promising candidate for drug development.

    Medicine: Due to its biological activities, it is being explored for potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N’-[2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylpropane-1,3-diamine involves its interaction with specific molecular targets within cells. It is known to inhibit certain enzymes and signaling pathways, leading to the disruption of cellular processes essential for the survival and proliferation of cancer cells. The compound’s ability to bind to specific receptors and enzymes makes it a potent inhibitor of various biological pathways .

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Substituent at Position 2 Molecular Formula Molecular Weight (g/mol)
Target Compound 4-Chlorophenyl Not explicitly stated (inferred C₂₀H₂₄ClN₅) ~380 (estimated)
3-Methylphenyl analog () 3-Methylphenyl C₂₀H₂₇N₅ 337.47
3,5-Diphenyl analog () 4-Chlorophenyl + 3,5-diphenyl C₂₅H₁₉ClN₄ 410.9

Diamine Chain Modifications

The propane-1,3-diamine chain in the target compound contrasts with shorter or branched chains in analogs:

  • Ethane-1,2-diamine analog (): N′-[3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine (C₁₈H₂₂ClN₅, 343.86 g/mol) has a shorter chain, reducing conformational flexibility and possibly altering interactions with enzymatic pockets .
  • Complex diamines (): Compounds with bis(fluoranyl)ethyl or methoxy-chlorophenyl groups introduce polar or halogenated moieties, enhancing metabolic stability but complicating synthesis .

Table 2: Chain Length and Functional Group Impact

Compound Diamine Chain Key Functional Groups Molecular Weight (g/mol)
Target Compound Propane-1,3-diamine N,N-Dimethyl ~380 (estimated)
Ethane-1,2-diamine analog () Ethane-1,2-diamine N,N-Dimethyl 343.86
F-DPA () Acetamide side chain Fluorophenyl, Diethylacetamide Not provided

Biological Activity

N'-[2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylpropane-1,3-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazolo[1,5-a]pyrimidine core with a 4-chlorophenyl substituent and a dimethylpropane-1,3-diamine moiety. Its molecular formula is C20H25ClN6C_{20}H_{25}ClN_{6} with a molecular weight of approximately 366.8 g/mol.

Research indicates that this compound primarily functions as an enzyme inhibitor and receptor modulator . It interacts with various biological targets, leading to the inhibition of enzyme activity or modulation of receptor functions. This dual action is critical for its therapeutic potential in treating various conditions.

Enzyme Inhibition

The compound has shown promising results as an inhibitor of specific enzymes involved in disease pathways. For instance:

  • Cyclooxygenase (COX) Inhibition : Studies suggest that it may inhibit COX enzymes, which play a role in inflammation and pain pathways.
  • Kinase Inhibition : It may also interact with kinases involved in cancer cell proliferation.

Receptor Modulation

The compound can act as either an agonist or antagonist at certain receptors:

  • Serotonin Receptors : Preliminary studies indicate potential activity at serotonin receptors, which could influence mood and anxiety disorders.
  • Dopamine Receptors : Its interaction with dopamine receptors may have implications for neurological conditions.

Therapeutic Applications

The biological activities of this compound suggest several therapeutic applications:

  • Cancer Treatment : Due to its enzyme inhibition properties, it may be explored as a treatment for various cancers.
  • Anti-inflammatory Agents : Its ability to inhibit COX enzymes positions it as a candidate for anti-inflammatory therapies.
  • Neurological Disorders : The modulation of serotonin and dopamine receptors opens avenues for treating mood disorders and neurodegenerative diseases.

Case Studies

Several case studies have highlighted the efficacy of related compounds in clinical settings. For instance:

  • Study on COX Inhibition : A study demonstrated that similar pyrazolo[1,5-a]pyrimidine derivatives exhibited significant anti-inflammatory effects in animal models by inhibiting COX enzymes.
  • Cancer Cell Proliferation : Another study reported that compounds with structural similarities inhibited the proliferation of cancer cells in vitro by targeting specific kinases.

Data Summary

PropertyValue
Molecular FormulaC20H25ClN6C_{20}H_{25}ClN_{6}
Molecular Weight366.8 g/mol
Biological ActivitiesEnzyme inhibition, receptor modulation
Potential ApplicationsCancer therapy, anti-inflammatory agents, neurological disorders

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